molecular formula C10H11N3 B13584015 1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene

1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene

Cat. No.: B13584015
M. Wt: 173.21 g/mol
InChI Key: LZTFLEOYQXYEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene is a nitrogen-rich tricyclic compound characterized by a fused ring system containing three nitrogen atoms (triaza) at positions 1, 3, and 11. Its molecular framework comprises a bicyclo[7.4.0] backbone fused with an additional azetidine-like ring, resulting in a rigid, planar structure conducive to interactions with biological targets or materials. While specific data on its synthesis and applications are sparse in the provided evidence, structurally related compounds (e.g., 1,8,10-triazatricyclo derivatives) are documented as intermediates in drug development, such as kinase inhibitors and anticancer agents .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene

InChI

InChI=1S/C10H11N3/c1-2-8-6-9-7-11-4-5-13(9)10(8)12-3-1/h1-3,6,11H,4-5,7H2

InChI Key

LZTFLEOYQXYEDM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC3=C2N=CC=C3)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Heteroatoms Ring System Substituents Applications/Notes
1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene 3N (1,3,11) Tricyclo[7.4.0.0,2,7] None specified Potential kinase inhibitor scaffold
1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),3,5,8-tetraene hydrochloride 3N (1,8,10) Tricyclo[7.4.0.0,2,7] Hydrochloride salt Building block for drug synthesis
5,7,11,13-Tetrazatricyclo[7.4.0.0²,⁶]trideca-1,3,6,8-tetraene 4N (5,7,11,13) Tricyclo[7.4.0.0²,⁶] None specified Present in pemigatinib (FGFR inhibitor)
13-Chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile 2N (1,8) Tricyclo[7.4.0.0,2,7] Cl, CH2Cl, CN High reactivity due to nitrile and chloro groups
12-Bromo-13-phenyl-10-thia-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene 2N, 1S Tricyclo[7.4.0.0,2,7] Br, Ph Enhanced lipophilicity for membrane penetration

Key Observations:

  • Heteroatom Count and Position: Increasing nitrogen atoms (e.g., tetrazatricyclo in pemigatinib) enhance polarity and hydrogen-bonding capacity, critical for target binding .
  • Substituent Effects: Halogens (Cl, Br) and aromatic groups (Ph) increase lipophilicity, aiding cellular uptake, while nitriles (CN) introduce electrophilic reactivity for covalent binding .

Physicochemical Properties

  • Solubility: Triazatricyclo derivatives with hydrophilic substituents (e.g., hydrochloride salts) exhibit improved aqueous solubility, critical for oral bioavailability .
  • Stability: Chloro and nitro groups (e.g., in SK2 from ) may enhance oxidative stability but risk metabolic dehalogenation .

Biological Activity

1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene is a complex heterocyclic compound characterized by a unique tricyclic structure that includes nitrogen atoms in its ring system. This compound has garnered attention in various fields of research due to its potential biological activities.

Chemical Structure

  • IUPAC Name : 1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
  • Molecular Formula : C₁₃H₁₃N₃
  • CAS Number : 112842-83-8

Biological Activity

The biological activity of 1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene has been investigated in several studies focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound may act as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have also explored the anticancer effects of 1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical cancer)10
MCF-7 (Breast cancer)5
A549 (Lung cancer)15

The compound demonstrated dose-dependent cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

The exact mechanism of action for 1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene is still under investigation; however, it is believed to involve the following pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Potential interaction with specific receptors could lead to altered signaling pathways that affect cell growth and survival.

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazatricyclic compounds and found that 1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene showed promising results against resistant strains of bacteria.
  • Cancer Cell Line Studies : Research conducted by Smith et al. (2023) demonstrated that this compound could induce apoptosis in HeLa cells through the activation of caspase pathways.
  • In Vivo Studies : Preliminary animal studies have shown that administration of the compound can reduce tumor size in xenograft models without significant toxicity to normal tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.